molecular formula C9H9NO2 B3277348 1-Methoxy-2-indolinone CAS No. 65816-14-0

1-Methoxy-2-indolinone

Cat. No.: B3277348
CAS No.: 65816-14-0
M. Wt: 163.17 g/mol
InChI Key: QWQZZCLZJWDQMF-UHFFFAOYSA-N
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Description

1-Methoxy-2-indolinone is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The methoxy group at the 1-position and the ketone group at the 2-position make this compound a unique and valuable compound in various chemical and biological applications.

Scientific Research Applications

1-Methoxy-2-indolinone has a wide range of applications in scientific research:

Safety and Hazards

1-Methoxy-2-indolinone may be harmful if swallowed or inhaled . It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives, including 1-Methoxy-2-indolinone, have shown diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found in many important synthetic drug molecules, which has led to increased interest in their synthesis and evaluation for various pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methoxy-2-indolinone can be synthesized through several methods. One common approach involves the cyclization of o-nitrobenzyl methyl ether followed by reduction and cyclization to form the indolinone structure. Another method includes the use of palladium-catalyzed coupling reactions to introduce the methoxy group at the desired position .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

1-Methoxy-2-indolinone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Methoxy-2-indolinone involves its interaction with specific molecular targets and pathways. The methoxy and ketone groups play crucial roles in its reactivity and binding affinity to biological targets. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

1-Methoxy-2-indolinone can be compared with other indole derivatives, such as:

Properties

IUPAC Name

1-methoxy-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-12-10-8-5-3-2-4-7(8)6-9(10)11/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWQZZCLZJWDQMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON1C(=O)CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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